molecular formula C20H22N4O4 B2746857 2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide CAS No. 894019-43-3

2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

Cat. No.: B2746857
CAS No.: 894019-43-3
M. Wt: 382.42
InChI Key: YKHWVFYSNSZMGT-UHFFFAOYSA-N
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Description

2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core linked to a pyrrolidinone ring, which is further substituted with an ethoxyphenyl group and a urea moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 5-oxopyrrolidin-3-yl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Urea Formation: The urea moiety is formed by reacting the ethoxyphenyl-substituted pyrrolidinone with an isocyanate or carbodiimide reagent.

    Coupling with Benzamide: Finally, the benzamide core is coupled with the urea-substituted pyrrolidinone through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidin

Properties

IUPAC Name

2-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-2-28-15-9-7-14(8-10-15)24-12-13(11-18(24)25)22-20(27)23-17-6-4-3-5-16(17)19(21)26/h3-10,13H,2,11-12H2,1H3,(H2,21,26)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHWVFYSNSZMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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